molecular formula C6H14ClNO3 B13458886 5-Amino-4-methoxypentanoic acid hydrochloride

5-Amino-4-methoxypentanoic acid hydrochloride

Katalognummer: B13458886
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: YEZSMVQPGRTALT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-methoxypentanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO3·HCl It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a methoxy group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methoxypentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypentanoic acid.

    Amination: The introduction of the amino group at the 5th position can be achieved through various amination reactions. One common method involves the use of ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-methoxypentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 5-amino-4-methoxy-2-pentanone.

    Reduction: Formation of 5-amino-4-methoxypentanol.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-methoxypentanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 5-Amino-4-methoxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, while the methoxy group can influence its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-4-methylpentanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    5-Amino-4-hydroxypentanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-Amino-4-chloropentanoic acid hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

5-Amino-4-methoxypentanoic acid hydrochloride is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C6H14ClNO3

Molekulargewicht

183.63 g/mol

IUPAC-Name

5-amino-4-methoxypentanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-10-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H

InChI-Schlüssel

YEZSMVQPGRTALT-UHFFFAOYSA-N

Kanonische SMILES

COC(CCC(=O)O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.